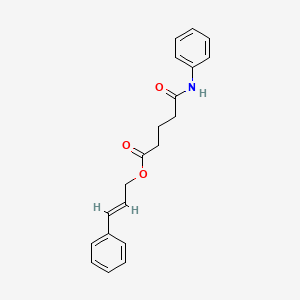![molecular formula C18H16ClN3O3S3 B15021230 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B15021230.png)
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features both imidazolidinyl and benzothiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinyl and benzothiazolyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, thionyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazolyl or imidazolidinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .
Major Products Formed
Scientific Research Applications
1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE
- 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(1H-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
Uniqueness
Compared to similar compounds, 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16ClN3O3S3 |
|---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)imidazolidin-1-yl]-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C18H16ClN3O3S3/c19-13-6-7-16-15(10-13)20-18(27-16)26-11-17(23)21-8-9-22(12-21)28(24,25)14-4-2-1-3-5-14/h1-7,10H,8-9,11-12H2 |
InChI Key |
JZQLBKKSTPTXEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CN1C(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-iodophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B15021147.png)
![N-{(1Z)-3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15021149.png)
![2-amino-5-(2,4-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15021177.png)
![6-(4-ethoxyphenyl)-N-(2-methylpropyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021187.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15021188.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021190.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15021198.png)
![5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15021215.png)
![2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15021221.png)
![1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15021226.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B15021234.png)

![5-(4-chlorophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine](/img/structure/B15021246.png)
![N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide](/img/structure/B15021247.png)
